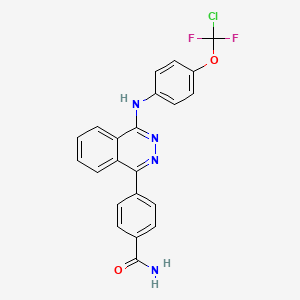

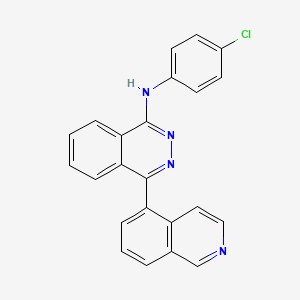

(4-Chlorophenyl)-(4-isoquinolin-5-yl-phthalazin-1-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

IM-094882, auch bekannt als N-(4-Chlorphenyl)-4-(Isochinolin-5-yl)phthalazin-1-amin, ist eine synthetische organische Verbindung. Es ist vor allem für seine Rolle als reversibler Inhibitor der Bruton-Tyrosinkinase (BTK) bekannt, einem wichtigen Enzym in den Signalwegen von B-Zellen. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung verschiedener Krebsarten und Autoimmunerkrankungen, Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von IM-094882 umfasst mehrere Schritte, beginnend mit der Herstellung des Phthalazin-1-amin-Kerns. Dieser Kern wird dann mit einer 4-Chlorphenylgruppe und einer Isochinolin-5-ylgruppe funktionalisiert. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von IM-094882 folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess ist auf Effizienz, Wirtschaftlichkeit und Umweltverträglichkeit optimiert. Dies beinhaltet oft die Verwendung von Durchflussreaktoren, automatisierten Systemen und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit im Produktionsprozess zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

IM-094882 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können IM-094882 in seine reduzierten Formen umwandeln, wobei häufig Hydrierungsverfahren verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig zur Reduktion verwendet.

Substitution: Reagenzien wie Halogene, Säuren und Basen werden üblicherweise in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Amine oder andere reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

IM-094882 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung in Studien zu BTK-Inhibitoren und ihren Wechselwirkungen mit verschiedenen biologischen Zielstrukturen verwendet.

Biologie: Die Verbindung wird in der Forschung zu B-Zell-Signalwegen und deren Rolle bei Immunantworten eingesetzt.

Medizin: IM-094882 wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebs, Autoimmunerkrankungen und anderen Erkrankungen untersucht, die mit abnormaler B-Zell-Aktivität einhergehen.

Wirkmechanismus

IM-094882 entfaltet seine Wirkung durch Hemmung der Bruton-Tyrosinkinase (BTK). Es bindet an das aktive Zentrum des Enzyms und verhindert seine Phosphorylierung und anschließende Aktivierung. Diese Hemmung stört die Signalwege von B-Zellen, was zu einer reduzierten Proliferation und zum Überleben dieser Zellen führt. Der Wirkmechanismus der Verbindung beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Wegen, einschließlich des B-Zell-Rezeptor-Signalwegs .

Analyse Chemischer Reaktionen

Types of Reactions

IM-094882 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert IM-094882 into its reduced forms, often using hydrogenation techniques.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

IM-094882 has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of BTK inhibitors and their interactions with various biological targets.

Biology: The compound is employed in research on B cell signaling pathways and their role in immune responses.

Medicine: IM-094882 is investigated for its potential therapeutic applications in treating cancers, autoimmune diseases, and other conditions involving abnormal B cell activity.

Wirkmechanismus

IM-094882 exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). It binds to the enzyme’s active site, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways of B cells, leading to reduced proliferation and survival of these cells. The compound’s mechanism of action involves interactions with specific molecular targets and pathways, including the B cell receptor signaling pathway .

Vergleich Mit ähnlichen Verbindungen

IM-094882 ist unter den BTK-Inhibitoren aufgrund seiner reversiblen Bindung und seiner langen Zielaufenthaltszeit einzigartig. Ähnliche Verbindungen umfassen:

Ibrutinib: Ein irreversibler BTK-Inhibitor mit einem anderen Bindungsmechanismus.

Acalabrutinib: Ein weiterer BTK-Inhibitor mit einer kürzeren Zielaufenthaltszeit.

Zanubrutinib: Ein BTK-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.

Die Einzigartigkeit von IM-094882 liegt in seiner reversiblen Bindung, die eine kontrolliertere Hemmung von BTK und möglicherweise weniger Nebenwirkungen im Vergleich zu irreversiblen Inhibitoren ermöglicht .

Eigenschaften

Molekularformel |

C23H15ClN4 |

|---|---|

Molekulargewicht |

382.8 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-4-isoquinolin-5-ylphthalazin-1-amine |

InChI |

InChI=1S/C23H15ClN4/c24-16-8-10-17(11-9-16)26-23-21-6-2-1-5-20(21)22(27-28-23)19-7-3-4-15-14-25-13-12-18(15)19/h1-14H,(H,26,28) |

InChI-Schlüssel |

RXWBASVYZOFLRF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C4=CC=CC5=C4C=CN=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

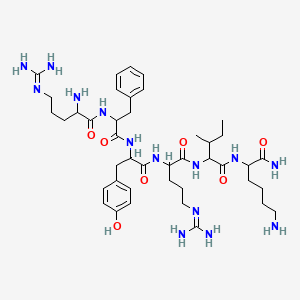

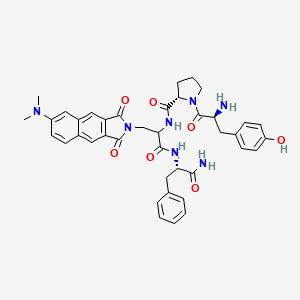

![(2S)-N-[(2S)-1-[[(2S)-1-[[6-[[1-amino-3-[6-(dimethylamino)-1,3-dioxobenzo[f]isoindol-2-yl]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10849332.png)

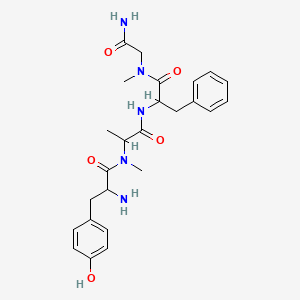

![2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849337.png)

![H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2](/img/structure/B10849344.png)

![[(1S,2S,3R,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B10849366.png)

![(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10849374.png)

![[(1R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B10849376.png)